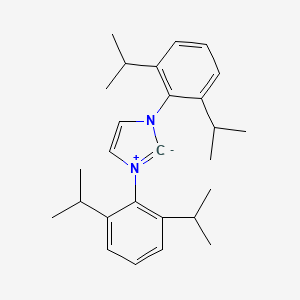

1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene

概要

説明

1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene is a type of N-heterocyclic carbene (NHC) ligand. N-heterocyclic carbenes are a class of organic compounds that contain a divalent carbon atom with a lone pair of electrons. This particular compound is known for its steric bulk and strong electron-donating properties, making it a valuable ligand in various catalytic applications .

準備方法

Synthetic Routes and Reaction Conditions

1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene can be synthesized through the deprotonation of its imidazolium salt precursor. The typical synthetic route involves the following steps:

Formation of the imidazolium salt: This is achieved by reacting 2,6-diisopropylaniline with glyoxal and formaldehyde in the presence of an acid catalyst.

Deprotonation: The imidazolium salt is then deprotonated using a strong base such as potassium tert-butoxide or sodium hydride to yield the free carbene.

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis of this compound generally follows the same principles as laboratory synthesis, with adjustments for scale and efficiency.

化学反応の分析

Transition Metal Complex Formation

IPr forms stable complexes with late transition metals, enabling applications in catalysis and materials science. Key examples include:

Gold(I) Complexes

-

Reaction : Ligand metathesis with (IPr)AuCl and sodium cyanate yields (IPr)AuNCO :

-

Conditions : Anhydrous THF, crystallization from toluene at 233 K .

-

Structural Data :

Bond Type Length (Å) Angle (°) Au–C 1.963(2) CAuNCO: 180° Au–N 1.999(2)

Palladium Complexes

-

Reaction : IPr reacts with bis(2,4-pentanedionato)palladium in dioxane under HCl to form a Pd complex :

Silver(I) Complexes

-

Reaction : [Ag(NHC)Cl] reacts with Na₂[P₅(SiᵗBu₃)₃] in THF to form a linear Ag complex :

-

Structural Data :

Bond Type Length (Å) Ag–C 2.103–2.106

Copper(I) Complexes

Palladium-Catalyzed Cross-Coupling

The (IPr)PdCl₂ complex demonstrates high activity in Suzuki-Miyaura and Buchwald-Hartwig reactions . For example:

-

Substrate Scope : Aryl halides and boronic acids.

-

Efficiency : Turnover numbers (TON) > 10⁴ under mild conditions .

Gold-Catalyzed Reactions

(IPr)AuNCO facilitates alkyne hydration and cycloisomerization with >95% selectivity .

Comparative Analysis of Metal Complexes

Stability and Selectivity Features

科学的研究の応用

Catalysis

1.1. Transition Metal Complexes

1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene is widely utilized as a ligand in transition metal catalysis. Its steric and electronic properties enhance the stability and reactivity of metal complexes. Notably, it forms stable complexes with palladium, copper, and gold, facilitating various reactions such as cross-coupling and C-H activation.

| Metal Complex | Reaction Type | Reference |

|---|---|---|

| Palladium(0) Complex | Suzuki Coupling | |

| Copper(I) Chloride | C-N Cross-Coupling | |

| Gold(I) Complex | Hydroamination |

Case Study: Palladium-Catalyzed Reactions

A study demonstrated that palladium complexes with this compound are effective in catalyzing the Suzuki-Miyaura reaction under mild conditions. The reaction exhibited high yields and selectivity for biaryl products, showcasing the ligand's ability to stabilize palladium in its active oxidation state.

Organic Synthesis

2.1. Synthesis of Pharmaceuticals

The compound has been employed in the synthesis of various pharmaceutical intermediates. Its ability to facilitate C-C bond formation makes it invaluable in constructing complex organic molecules.

Example Applications:

- Synthesis of G-Protein Coupled Receptor Modulators: Ligand-assisted reactions have been used to synthesize compounds that target specific receptors involved in various diseases .

- Anticancer Agents: The imidazolium salt derived from this compound has shown potential as a precursor in synthesizing novel anticancer agents .

Material Science

3.1. Coordination Polymers

This compound has been explored for developing coordination polymers and metal-organic frameworks (MOFs). These materials are significant for gas storage and separation applications due to their tunable porosity.

Research Findings:

A recent study reported the synthesis of a MOF using this ligand with copper ions, demonstrating enhanced gas adsorption properties compared to traditional materials .

Photochemical Applications

4.1. Photocatalysis

Research indicates that complexes formed with this compound can act as effective photocatalysts for organic transformations under visible light irradiation.

Key Findings:

In one study, a gold complex with this ligand was shown to facilitate the photochemical conversion of alkenes into aldehydes with high efficiency .

作用機序

The mechanism by which 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene exerts its effects is primarily through its strong electron-donating properties. This allows it to stabilize metal centers in various oxidation states, facilitating catalytic cycles. The molecular targets are typically transition metals, and the pathways involved include the formation and stabilization of metal-ligand complexes .

類似化合物との比較

1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene is unique due to its steric bulk and strong electron-donating properties. Similar compounds include:

1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene: Less sterically hindered and slightly less electron-donating.

1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene: Similar steric properties but different electronic properties due to the saturated backbone.

1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: The imidazolium salt precursor used in the synthesis of the free carbene

These comparisons highlight the unique combination of steric and electronic properties that make this compound a valuable ligand in various applications.

生物活性

1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (commonly referred to as IPr) is a well-known N-heterocyclic carbene (NHC) that has garnered attention in various fields, particularly in catalysis and medicinal chemistry. Its unique structure allows it to engage in numerous chemical reactions, making it a valuable compound in both academic and industrial research.

- Molecular Formula : C27H36N2

- Molecular Weight : 388.59 g/mol

- CAS Number : 244187-81-3

- Appearance : Crystalline powder, white to yellow in color

- Melting Point : 213–217 °C

Biological Activity Overview

The biological activity of IPr and its metal complexes has been explored extensively, particularly in the context of their potential therapeutic applications. The following sections detail key findings from recent studies.

Anticancer Activity

Recent studies have indicated that gold(I) complexes of IPr exhibit significant anticancer properties. For instance, research demonstrated that IPr-gold complexes can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of cell signaling pathways.

Case Study 1 : A study published in the Journal of Medicinal Chemistry reported that IPr-gold complexes showed cytotoxicity against several cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation at low micromolar concentrations .

Hydroamination Reactions

IPr has also been utilized as a catalyst in hydroamination reactions, which are crucial for the synthesis of amines. The activity of IPr-gold complexes in these reactions has been shown to be highly efficient.

Table 1: Hydroamination Reaction Yields

| Substrate Combination | Yield (%) |

|---|---|

| 2-Methylaniline + Phenylacetylene | 93 |

| 2,6-Dimethylaniline + 4-Ethynyltoluene | 92 |

| Aniline + Phenylacetylene | 85 |

These results highlight the versatility and effectiveness of IPr as a catalyst in organic synthesis .

Coordination Chemistry and Enzyme Mimicry

IPr's ability to form stable complexes with metals has led to its investigation as a potential enzyme mimic. Studies suggest that IPr-metal complexes can mimic the active sites of certain enzymes, potentially leading to new therapeutic strategies.

Case Study 2 : A recent article indicated that IPr-copper complexes exhibited enzyme-like activity in catalyzing oxidation reactions, which could be relevant for developing new oxidation catalysts or therapeutic agents .

The mechanisms by which IPr exerts its biological effects are multifaceted:

- Reactive Oxygen Species (ROS) Generation : Gold(I) complexes can generate ROS, leading to oxidative stress in cancer cells.

- Inhibition of Cell Proliferation : By interfering with cellular signaling pathways and inducing apoptosis.

- Catalytic Activity : In hydroamination and other organic reactions, facilitating the formation of biologically relevant compounds.

特性

IUPAC Name |

1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-1-ium-2-ide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N2/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8/h9-16,18-21H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYCIHDBIKGRENI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N2C=C[N+](=[C-]2)C3=C(C=CC=C3C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10460737 | |

| Record name | 1,3-Bis[2,6-di(propan-2-yl)phenyl]-1H-imidazol-3-ium-2-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244187-81-3 | |

| Record name | 1,3-Bis[2,6-di(propan-2-yl)phenyl]-1H-imidazol-3-ium-2-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene 2H-imidazol-2-ylidene, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。